5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound features a unique structure characterized by a tetrahydropyrazolo framework with various substituents that enhance its biological activity. The presence of a trifluoromethyl group and a methoxyphenyl moiety significantly influences its chemical properties and potential applications in medicinal chemistry.
The pyrazolo[1,5-a]pyrimidine scaffold has garnered attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and psychopharmacological effects. This compound is synthesized through various methods that allow for structural modifications, making it a subject of interest in drug discovery and development.
The classification of this compound falls under heterocyclic compounds, specifically within the category of pyrazolo[1,5-a]pyrimidines. These compounds are known for their bioactive properties and are often explored for their potential as therapeutic agents. The synthesis and functionalization of pyrazolo[1,5-a]pyrimidines have been extensively studied in recent years, highlighting their versatility in medicinal chemistry applications .
The synthesis of 5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 3-aminopyrazoles with biselectrophilic compounds such as malonic acid derivatives. This approach allows for the introduction of various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring .
The molecular structure of 5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be represented as follows:
The compound can participate in various chemical reactions typical for pyrazolo[1,5-a]pyrimidines:
Reactions involving this compound are generally characterized by moderate to high yields depending on the reaction conditions employed. The trifluoromethyl group significantly influences reactivity due to its electron-withdrawing nature .
The mechanism of action for compounds like 5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is often linked to their ability to interact with specific biological targets:
The compound has potential applications in various fields:
This compound belongs to the tetrahydropyrazolo[1,5-a]pyrimidine class of bicyclic heterocycles, characterized by a partially saturated fused ring system. Its core structure integrates:
Table 1: Key Identifiers and Descriptors
Property | Value |
---|---|
Systematic IUPAC Name | 5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
CAS Registry Number | 667921-14-4 [4] [5] [7] |
Molecular Formula | C₁₅H₁₄F₃N₃O₃ [1] [4] [6] |
Molecular Weight | 341.29 g/mol [2] [4] [5] |
SMILES | COC1=CC=CC(=C1)C2CC(C(F)(F)F)N3C(=C(C=N3)C(=O)O)N2 [6] [7] |
InChIKey | LSTMQXHIFRUHAC-UHFFFAOYSA-N [6] [7] |
The tetrahydropyrimidine ring exhibits two stereocenters at positions 5 and 7, resulting in potential diastereomers, though most sources describe it as a racemic mixture [7].
First synthesized in the late 2010s, this compound emerged during targeted explorations of pyrazolopyrimidine derivatives for immune modulation. Key milestones include:
No single publication documents its initial isolation, reflecting industry practices where discovery occurs within proprietary drug development programs.
Table 2: Commercial Availability for Research
Supplier | Catalog Number | Purity | Unit Size | Price (USD) |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-336669 | >95% | 100 mg | $150.00 [2] [3] |
Matrix Scientific | 061070-500mg | >95% | 500 mg | $237.00 [7] |
A2B Chem | AJ02147-1g | 95% | 1 g | $304.00 [7] |
This molecule exemplifies strategic molecular design in drug discovery, combining three pharmacologically privileged elements:
Its primary therapeutic significance lies in immunomodulation:
Table 3: Therapeutic Applications from Patent Literature
Therapeutic Area | Biological Target | Proposed Mechanism |
---|---|---|
Oncology (Solid Tumors) | TLR8 | Agonism → Cytokine release → Dendritic cell maturation [8] |
Antiviral Therapy | Innate Immune System | Enhanced interferon response [8] |
Combination Immunotherapy | PD-1/PD-L1 Axis | TLR8 agonism + Immune checkpoint blockade [8] |
In heterocyclic chemistry, its synthesis represents advances in:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1